molecular formula C10H9NO3S B2430428 Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate CAS No. 1807537-62-7

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate

Cat. No.: B2430428
CAS No.: 1807537-62-7
M. Wt: 223.25
InChI Key: BXGQNSVANNMRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the cyclization of a thiophene-2-carboxylic acid derivative with an appropriate oxazole precursor under acidic or basic conditions. The reaction often requires a dehydrating agent to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Ethyl 5-(4-methylthio)phenylisoxazole-3-carboxylate

Uniqueness

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-6-7(14-9)8-4-3-5-15-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGQNSVANNMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.